molecular formula C8H10ClNO3 B1373131 Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate CAS No. 1240961-14-1

Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate

Cat. No.: B1373131
CAS No.: 1240961-14-1
M. Wt: 203.62 g/mol
InChI Key: RWOBUEZNLUUHEW-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a chlorine atom at position 5 and a methyl group at position 2. This compound is commercially available under CAS RN 1240961-14-1 and is listed with synonyms such as ZINC58177653 and AKOS026729863 .

Properties

IUPAC Name

methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c1-5-6(8(9)13-10-5)3-4-7(11)12-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOBUEZNLUUHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate typically involves the reaction of 5-chloro-3-methyl-1,2-oxazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position .

Scientific Research Applications

Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other oxazole derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic analysis based on substituent variations and functional groups commonly explored in oxazole derivatives:

Substituent Variations on the Oxazole Ring

  • Chlorine vs. Other Halogens :
    Replacement of the 5-chloro substituent with bromo or fluoro groups could alter electronic properties (e.g., electron-withdrawing effects) and reactivity. For instance, bromo analogs may exhibit enhanced lipophilicity, impacting solubility and bioavailability.

  • Methyl Group Position :
    Shifting the methyl group from position 3 to position 5 (e.g., 5-methyl-3-chloro-1,2-oxazole derivatives) could affect steric hindrance and intermolecular interactions, influencing crystal packing (as analyzed via programs like SHELXL ).

Ester Group Modifications

  • Methyl vs.
  • Chain Length: Extending the propanoate chain to butanoate might enhance flexibility, affecting binding affinity in biological targets.

Structural Analogues with Different Heterocycles

  • Oxazole vs. Thiazole :
    Replacing the oxygen atom in the oxazole ring with sulfur (to form a thiazole) could modulate electronic properties and hydrogen-bonding capacity, impacting interactions in catalytic or biological systems.

Methodological Considerations for Comparative Studies

The structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software like ORTEP-3 . For example:

  • SHELXL : Widely used for refining small-molecule structures, it enables precise determination of bond lengths and angles, critical for comparing substituent effects .
  • WinGX Suite : Facilitates data integration and graphical representation, aiding in the analysis of steric and electronic differences between analogs .

Biological Activity

Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate is a compound with the molecular formula C8H10ClNO3, classified within the oxazole derivatives. This class of compounds is recognized for its diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is synthesized through a reaction involving 5-chloro-3-methyl-1,2-oxazole and methyl acrylate. The synthesis typically requires a base such as sodium hydride or potassium carbonate and is performed under controlled temperature conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, though specific targets remain to be fully elucidated.

Anticancer Effects

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines via activation of caspase pathways. In particular, cell viability assays demonstrated reduced proliferation in human cancer cell lines treated with this compound.

Anti-inflammatory Activity

This compound has also been investigated for anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating its potential utility in treating inflammatory conditions .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : It appears to interact with cellular receptors that mediate responses to inflammation and cellular proliferation.
  • Apoptosis Induction : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Methyl 3-chloro-3-oxopropionateLacks oxazole ringMinimal activity
Methyl 3-(5-chloro-1,2-oxazol-4-yl)propanoateSimilar structure without methyl groupModerate activity
Methyl 3-(5-bromo-3-methyl-1,2-oxazol)propanoateBromine substitutionEnhanced antimicrobial activity

This table illustrates that the presence of both the oxazole ring and the methyl group in this compound contributes to its distinct biological properties compared to similar compounds.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Anticancer Study : A study involving various cancer cell lines demonstrated a dose-dependent reduction in cell viability when treated with this compound. The results indicated a significant induction of apoptosis confirmed through flow cytometry analysis.
  • Anti-inflammatory Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate
Reactant of Route 2
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Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate

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